molecular formula C15H8F3NO2 B8315444 Benzonitrile, 5-formyl-2-[3-(trifluoromethyl)phenoxy]-

Benzonitrile, 5-formyl-2-[3-(trifluoromethyl)phenoxy]-

Cat. No.: B8315444
M. Wt: 291.22 g/mol
InChI Key: ZTWOVRSSVBZCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 5-formyl-2-[3-(trifluoromethyl)phenoxy]- is a useful research compound. Its molecular formula is C15H8F3NO2 and its molecular weight is 291.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H8F3NO2

Molecular Weight

291.22 g/mol

IUPAC Name

5-formyl-2-[3-(trifluoromethyl)phenoxy]benzonitrile

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)12-2-1-3-13(7-12)21-14-5-4-10(9-20)6-11(14)8-19/h1-7,9H

InChI Key

ZTWOVRSSVBZCBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C=O)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-5-formylbenzonitrile (1.0 g, 6.71 mmol), 3-(trifluoromethyl) phenol (1.087 g, 6.71 mmol), K2CO3 (2.78 g, 20.12 mmol) in DMSO (20 mL) was heated at 100° C. overnight. After cooling to room temperature, the mixture was partitioned between EA (100 mL) and water (100 mL), the aqueous layer was extracted with EA (50 mL) twice. The combine the organic layers were washed with water, brine and dried over sodium sulfate, filtered, concentrated and purified via flash chromatography to afford the title compound (820 mg, 2.79 mmol, 41.6% yield). LCMS: rt=3.33 min, [M+H+]=292
Quantity
1 g
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reactant
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1.087 g
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reactant
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2.78 g
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reactant
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Quantity
20 mL
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solvent
Reaction Step One
Yield
41.6%

Synthesis routes and methods II

Procedure details

To a solution of 3-(trifluoromethyl)phenol (1.435 g, 8.85 mmol) and 2-fluoro-5-formylbenzonitrile (1.2 g, 8.05 mmol) in DMF (25 mL) was added K2CO3 (3.34 g, 24.14 mmol) under argon. The mixture was heated at 90° C. for 0.5 h. After removing the solvent, the residue was diluted with water, extracted with DCM. The organic phase was dried over sodium sulfate, filtered, and concentrated. Recrystallization in EA then afforded the title compound (2.5 g, 8.58 mmol, 107% yield). LCMS: rt=3.34 min, [M+H+]=292
Quantity
1.435 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
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Quantity
3.34 g
Type
reactant
Reaction Step One
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Quantity
25 mL
Type
solvent
Reaction Step One
Yield
107%

Synthesis routes and methods III

Procedure details

The title compound was prepared by a procedure similar to that described for D starting from 3-Trifluoromethyl-phenol and 2-Fluoro-5-formyl-benzonitrile.
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Potassium carbonate (1.85 g, 13.41 mmol) was added to a solution of 2-fluoro-5-formylbenzonitrile (2.0 g, 13.41 mmol) and 3-trifluoromethyl-phenol (1.63 mL, 13.41 mmol) in DMF (10 mL). The reaction mixture was stirred at 60° C. for 2 h with microwave radiation. The resultant mixture was filtrated, and then concentrated. Purification via Flash Chromatography (FC) afforded the title compound as a white solid (3 g, 73% yield).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Yield
73%

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